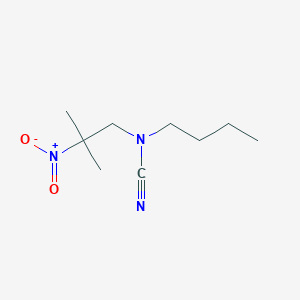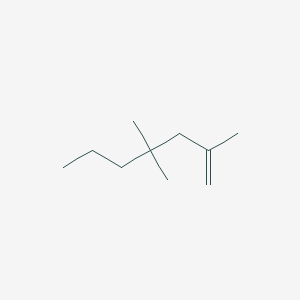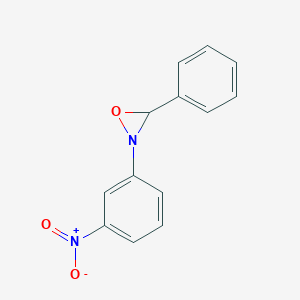![molecular formula C12H10N4 B14355702 3,8-Dimethylpyrazino[2,3-f]quinoxaline CAS No. 95260-59-6](/img/structure/B14355702.png)
3,8-Dimethylpyrazino[2,3-f]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dimethylpyrazino[2,3-f]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethylpyrazino[2,3-f]quinoxaline typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of 3,8-dimethyl-1,2-diaminobenzene with glyoxal under acidic conditions. This reaction proceeds through the formation of intermediate imines, which then cyclize to form the quinoxaline ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: 3,8-Dimethylpyrazino[2,3-f]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products:
Oxidation: Formation of quinoxaline dioxides.
Reduction: Formation of dihydroquinoxalines.
Substitution: Halogenated derivatives of the parent compound.
Scientific Research Applications
3,8-Dimethylpyrazino[2,3-f]quinoxaline has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its kinase inhibitory activity, making it a candidate for drug development.
Industry: Utilized in the development of organic semiconductors and materials for organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 3,8-Dimethylpyrazino[2,3-f]quinoxaline involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile
- Quinolin-8-amines
- 1,4,5,8,9,12-Hexaazatriphenylene (HAT)
Uniqueness: 3,8-Dimethylpyrazino[2,3-f]quinoxaline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and as a scaffold for drug design .
Properties
CAS No. |
95260-59-6 |
|---|---|
Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3,8-dimethylpyrazino[2,3-f]quinoxaline |
InChI |
InChI=1S/C12H10N4/c1-7-5-13-11-9(15-7)3-4-10-12(11)14-6-8(2)16-10/h3-6H,1-2H3 |
InChI Key |
QBYLMHUIGVYTLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=N1)C=CC3=NC(=CN=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane](/img/structure/B14355645.png)
![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol)](/img/structure/B14355659.png)




![N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14355681.png)
![7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14355682.png)

![N-Methyl-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide](/img/structure/B14355696.png)
